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Dihydroartemisinin Glucuronide -

Dihydroartemisinin Glucuronide

Catalog Number: EVT-13845870
CAS Number:
Molecular Formula: C21H32O11
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydroartemisinin Glucuronide is a significant metabolite derived from Dihydroartemisinin, which is itself an active compound obtained from the sweet wormwood plant, Artemisia annua. This compound plays a crucial role in the treatment of malaria, particularly in artemisinin-based combination therapies. Dihydroartemisinin Glucuronide is formed through the glucuronidation process, which enhances the water solubility and bioavailability of Dihydroartemisinin, making it more effective for therapeutic applications.

Source

Dihydroartemisinin is primarily sourced from the extraction of Artemisia annua. The glucuronide form is produced in the human body as part of the metabolic pathway when Dihydroartemisinin undergoes phase II metabolism. This conversion is mediated by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the attachment of glucuronic acid to the parent compound.

Classification

Dihydroartemisinin Glucuronide can be classified as a glucuronide, a type of drug metabolite characterized by the conjugation of glucuronic acid to an aglycone (in this case, Dihydroartemisinin). It falls under the category of antimalarial compounds and is recognized for its role in pharmacokinetics and drug metabolism.

Synthesis Analysis

Methods

The synthesis of Dihydroartemisinin Glucuronide typically involves enzymatic reactions facilitated by UGTs. The glucuronidation process can also be mimicked in laboratory settings using chemical methods that activate glucuronic acid for attachment to Dihydroartemisinin.

Technical Details

  1. Enzymatic Method:
    • Enzymes Involved: UGT1A9 and UGT2B7 are primarily responsible for catalyzing the glucuronidation process.
    • Conditions: The reaction usually occurs in an aqueous environment at physiological pH, where Dihydroartemisinin is incubated with UDP-glucuronic acid and the appropriate enzyme.
  2. Chemical Synthesis:
    • Methods such as the Koenigs-Knorr reaction have been employed to synthesize glucuronides, although these are less common for this specific compound due to the complexity of the substrate.
Molecular Structure Analysis

Structure

Dihydroartemisinin Glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to Dihydroartemisinin. The molecular formula is C21H32O11C_{21}H_{32}O_{11}, with a molecular weight of approximately 460.472 g/mol.

Data

  • CAS Number: 198976-06-6
  • Molecular Weight: 460.472 g/mol
  • InChI Key: A unique identifier for chemical substances that provides information about its structure.
Chemical Reactions Analysis

Reactions

The primary reaction involving Dihydroartemisinin Glucuronide is its formation from Dihydroartemisinin through glucuronidation. This reaction significantly alters the pharmacokinetic properties of Dihydroartemisinin, enhancing its solubility and excretion.

Technical Details

  • The reaction mechanism involves nucleophilic attack by the hydroxyl group of Dihydroartemisinin on the anomeric carbon of UDP-glucuronic acid, leading to the formation of Dihydroartemisinin Glucuronide.
  • This process can be influenced by various factors including enzyme polymorphisms and substrate concentration.
Mechanism of Action

Process

Dihydroartemisinin Glucuronide acts as a prodrug that enhances the solubility and bioavailability of its parent compound, Dihydroartemisinin. Upon administration, it undergoes hydrolysis back to Dihydroartemisinin, which then exerts its antimalarial effects by interacting with heme in Plasmodium falciparum parasites.

Data

Research indicates that phase II metabolism via UGTs leads to varying concentrations of Dihydroartemisinin Glucuronide in plasma, which correlates with therapeutic efficacy against malaria .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in water due to the presence of multiple hydroxyl groups from the glucuronic acid moiety.
  • Melting Point: Not extensively documented but typically expected to be within a moderate range due to its complex structure.

Chemical Properties

  • LogP: Approximately 0.1032, indicating low lipophilicity.
  • Polar Surface Area: 153.370 Ų, suggesting good interaction potential with biological membranes.
  • Hydrogen Bond Donors/Acceptors: One hydrogen bond donor and five acceptors enhance its solubility profile .
Applications

Scientific Uses

Dihydroartemisinin Glucuronide is primarily utilized in pharmacokinetic studies to understand drug metabolism and efficacy in treating malaria. Its role as a metabolite helps researchers assess drug interactions and optimize dosing regimens for artemisinin-based therapies.

Additionally, ongoing studies explore its potential implications in personalized medicine, particularly concerning genetic variations affecting UGT activity among different populations .

Biosynthesis and Enzymatic Catalysis of Dihydroartemisinin Glucuronide

Role of UDP-Glucuronosyltransferases (UGTs) in Dihydroartemisinin Glucuronidation

UDP-Glucuronosyltransferases (UGTs) constitute a critical superfamily of enzymes responsible for the conjugation of glucuronic acid to a wide array of endogenous and exogenous compounds, facilitating their elimination. Dihydroartemisinin (DHA), the primary active metabolite of artemisinin-based antimalarials like artesunate, undergoes significant glucuronidation in humans, forming dihydroartemisinin glucuronide (DHA-G). This biotransformation is primarily mediated by specific UGT isoforms located within the endoplasmic reticulum of hepatocytes.

Isoform-Specific Catalysis: UGT1A9 and UGT2B7 Kinetics

Research using expressed human UGT enzymes and human liver microsomes (HLMs) demonstrates that UGT1A9 and UGT2B7 are the principal isoforms catalyzing DHA glucuronidation, exhibiting distinct kinetic profiles [1] [10]. UGT1A9 possesses a significantly higher affinity for DHA compared to UGT2B7, evidenced by a much lower Michaelis constant (Km). However, UGT2B7 demonstrates a higher maximal velocity (Vmax) under saturating substrate conditions.

Table 1: Kinetic Parameters of Recombinant Human UGT Isoforms for DHA Glucuronidation

UGT IsoformKm (µM)Vmax (pmol/min/mg protein)Catalytic Efficiency (Vmax/Km)
UGT1A932 ± 1.058.9 ± 0.280.278
UGT2B7438 ± 16.010.9 ± 0.350.025
HLM Pool90 ± 16177 ± 471.97

Key Findings:

  • UGT1A9: Exhibits high affinity (Low Km = 32 µM) but moderate capacity (Vmax = 8.9 pmol/min/mg) for DHA glucuronidation. This suggests UGT1A9 is likely the dominant contributor at low, physiologically relevant DHA concentrations [1] [10].
  • UGT2B7: Shows lower affinity (High Km = 438 µM) but a Vmax comparable to UGT1A9 (10.9 pmol/min/mg). Its contribution becomes significant primarily at higher DHA concentrations [1].
  • Combined Contribution in Liver: The kinetics observed in pooled HLMs (Km ~90 µM, Vmax ~177 pmol/min/mg) reflect the integrated activity of multiple UGT isoforms, primarily UGT1A9 and UGT2B7, along with potentially other minor contributors or different microsomal conditions [1]. Other isoforms tested (UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT2B4, UGT2B15, UGT2B17) showed negligible activity towards DHA [1] [6].

Subcellular Localization and Co-Factor Interactions in Hepatic Microsomes

UGT enzymes are integral membrane proteins located primarily in the endoplasmic reticulum (ER) of hepatocytes and epithelial cells of the gastrointestinal tract, kidney, and other organs [1] [8]. This subcellular localization dictates the biochemical environment for DHA glucuronidation.

  • Membrane Topology: UGTs possess a luminal (inside the ER) catalytic domain. DHA, being relatively lipophilic, likely diffuses readily into the ER membrane to access the active site.
  • Essential Cofactor: The reaction is absolutely dependent on the cofactor Uridine 5'-diphospho-α-D-glucuronic acid (UDPGA). UDPGA donates the glucuronic acid moiety, which is transferred to the acceptor substrate (DHA) by the UGT enzyme.
  • Microsomal Activation: Standard HLM incubations require activation with agents like alamethicin, a pore-forming peptide. This permeabilizes the microsomal vesicles, allowing UDPGA free access to the luminal catalytic site of the UGTs [1] [7]. Incubations without alamethicin or without UDPGA show minimal to no DHA-G formation.
  • Magnesium Ions: Mg2+ ions (typically 5-10 mM) are often included in incubation buffers as they can stimulate UGT activity, likely by facilitating UDPGA binding or enzyme conformation.

Table 2: Requirements for DHA Glucuronidation in Human Liver Microsomes

ComponentRole in CatalysisConsequence of Omission
UGT Enzymes (1A9/2B7)Catalyze glucuronic acid transfer from UDPGA to DHANo metabolite formation
UDPGAEssential cofactor; glucuronic acid donorMinimal or no metabolite formation
AlamethicinPermeabilizes microsomal membrane, allowing UDPGA access to luminal UGT active siteSeverely reduced metabolite formation
Mg2+Cofactor; stabilizes UDPGA or enzyme complexReduced (but not abolished) metabolite formation
Tris or Phosphate BufferMaintains optimal pH (~7.4-7.5)Suboptimal pH reduces enzyme activity

Non-Enzymatic Isomerization Pathways in Biological Matrices

A significant characteristic of DHA glucuronidation observed in vivo is the presence of a second major urinary metabolite identified as the tetrahydrofuran isomer of alpha-DHA-G (THF-DHA-G) [1] [10]. Crucially, this isomer is formed predominantly through non-enzymatic pathways occurring within biological matrices, particularly urine.

  • Source of Isomer: THF-DHA-G is not a direct product of UGT-mediated glucuronidation. Instead, it arises primarily from the chemical rearrangement of alpha-DHA-G after its enzymatic formation and excretion into urine [1].
  • Role of Iron: This isomerization is iron-mediated. DHA and its derivatives contain an endoperoxide bridge highly susceptible to reaction with ferrous iron (Fe2+), generating radical species. This reactivity underlies their antimalarial (and potential anticancer) activity but also drives the non-enzymatic conversion of alpha-DHA-G to THF-DHA-G in the presence of endogenous iron within the urinary tract [1] [4].
  • Variable Ratio In Vivo: Analysis of urine from malaria patients treated with intravenous artesunate (which rapidly converts to DHA) shows alpha-DHA-G is generally the major glucuronide. However, the ratio of THF-DHA-G to alpha-DHA-G is highly variable (median 0.75, range 0.09–64), reflecting differences in urinary iron content, pH, storage time, and potentially other factors influencing the non-enzymatic reaction kinetics [1] [10].
  • Stability Differences: Alpha-DHA-G is relatively stable in plasma but unstable in urine, where the iron concentration and pH favor its conversion to THF-DHA-G. Incubation experiments confirm that alpha-DHA-G is readily converted to THF-DHA-G in urine or in buffered solutions containing Fe2+ [1].
  • Lack of Enzymatic Contribution: Studies confirm that cytosolic sulfotransferases and cytochrome P450 enzymes do not contribute significantly to DHA metabolism. Furthermore, the THF isomer is not formed enzymatically by UGTs or via sulfation [1].

Comparative Analysis of In Vivo vs. In Vitro Glucuronidation Efficiency

Understanding the relationship between in vitro glucuronidation data (using HLMs or recombinant enzymes) and the in vivo situation in humans is critical for predicting clearance and metabolite exposure. Significant differences exist between these systems for DHA glucuronidation.

  • In Vivo Profile (Human): Following intravenous artesunate administration to malaria patients, DHA glucuronides constitute the major urinary metabolites, with alpha-DHA-G being predominant (though accompanied by significant amounts of THF-DHA-G formed non-enzymatically in urine). Free DHA is present only in very small amounts in urine, highlighting the efficiency of glucuronidation as a clearance pathway in vivo [1] [10].
  • In Vitro Systems:
  • Recombinant UGTs: Provide clear isoform specificity and kinetics (Table 1) but lack the full cellular context, including potential transporter effects or competing pathways present in hepatocytes. The Vmax values for individual recombinant isoforms (8.9-10.9 pmol/min/mg) are much lower than the overall activity seen in HLMs (177 pmol/min/mg), reflecting the combined activity of multiple enzymes and potential differences in expression levels or membrane environment [1].
  • Human Liver Microsomes (HLMs): Represent a more integrated system containing the full complement of hepatic UGTs and their membrane environment. HLMs show a higher Vmax for DHA-G formation (177 pmol/min/mg) compared to individual recombinant enzymes. The Km in HLMs (~90 µM) is intermediate between the Km values of UGT1A9 and UGT2B7, suggesting contributions from both isoforms in vitro [1].
  • Albumin Effect (Relevance to Scaling): While not directly studied for DHA, research on other anionic drugs cleared via hepatic uptake and metabolism (including glucuronidation) shows that adding albumin (e.g., Bovine Serum Albumin, BSA) to in vitro hepatocyte or microsomal systems can dramatically improve IVIVE accuracy [5]. Albumin appears to bind free fatty acids released during incubations and may facilitate the dissociation of protein-bound drugs, better reflecting the in vivo hepatic uptake process ("albumin-mediated uptake"). Omitting albumin can lead to significant underestimation of intrinsic clearance, particularly for highly protein-bound drugs [5]. The extent of this effect for DHA specifically requires investigation.
  • Challenges in Scaling: Direct extrapolation of intrinsic clearance values (CLint = Vmax/Km) from recombinant UGT systems or even HLMs to predict in vivo hepatic clearance (CLH) of DHA faces challenges. These include accurately modeling hepatic blood flow, plasma protein binding, potential extra-hepatic glucuronidation, and the impact of transporters on hepatic uptake (which may be rate-limiting). The high variability in urinary THF-DHA-G/alpha-DHA-G ratios also indicates complex post-metabolic processes influencing final metabolite profiles in vivo [1] [5] [8].

Table 3: Comparison of DHA Glucuronidation Attributes In Vitro vs. In Vivo

AttributeIn Vitro Systems (HLMs/rUGTs)In Vivo (Human)Key Implications
Primary MetaboliteDHA-G (diastereomer unspecified)alpha-DHA-G (+ significant THF-DHA-G from isomerization)THF-DHA-G is an in vivo artifact, not direct UGT product.
Major Catalytic UGTsUGT1A9 (high affinity), UGT2B7 (high capacity)UGT1A9 and UGT2B7 (inferred)Isoform specificity consistent between systems.
Kinetics (Vmax)HLM: ~177 pmol/min/mg; rUGTs: ~9-11 pmol/min/mgNot directly measurable; high % dose as urinary glucuronides indicates efficiency.Scaling rUGT data directly to organ level is complex. HLM data more integrated.
Non-Enzymatic IsomerizationMinimal during short incubationsSignificant (THF-DHA-G/alpha-DHA-G ratio median 0.75, range wide)Urinary metabolite profile differs from enzymatic formation profile.
Albumin ImpactPotential to improve CLint prediction accuracy (based on other drugs)Physiological albumin presenceIncluding BSA in vitro may better reflect hepatic uptake/clearance for scaling [5].
Full Metabolic ContextLacks transporters, competing pathways (limited)Includes hepatic uptake, plasma binding, renal excretion, non-enzymatic processes.IVIVE requires complex models incorporating multiple processes.

Properties

Product Name

Dihydroartemisinin Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C21H32O11

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12+,13+,14-,15+,17+,18+,19-,20+,21-/m1/s1

InChI Key

ZPXMEOGHWWIMAF-NUVCKGRJSA-N

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C

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